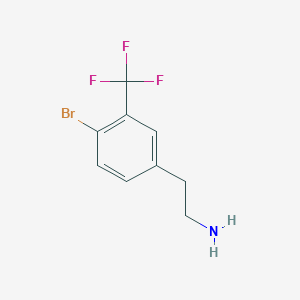

4-Bromo-3-trifluoromethyl-benzeneethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-trifluoromethyl-benzeneethanamine: is a chemical compound with the molecular formula C9H9BrF3N and a molecular weight of 268.07 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanamine moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-benzeneethanamine typically involves the bromination of 3-trifluoromethyl-benzeneethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethyl-benzeneethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Amines or partially reduced intermediates.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where 4-Bromo-3-trifluoromethyl-benzeneethanamine shows promise. Its structural characteristics make it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Key Insights:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound can serve as a precursor for synthesizing APIs, particularly those that require halogenated aromatic compounds as building blocks. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the resultant compounds, which is crucial for drug efficacy .

- Biological Activity: Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For example, the incorporation of a trifluoromethyl group in certain structures has been associated with increased potency in inhibiting serotonin uptake, which is relevant for developing antidepressants and anxiolytics .

Agrochemical Applications

In addition to pharmaceuticals, this compound has potential applications in agrochemicals. Its unique properties can be exploited in the development of herbicides and pesticides.

Key Insights:

- Pesticide Intermediates: The compound can be utilized in synthesizing various pesticide formulations. Its halogenated nature may contribute to the stability and effectiveness of these agrochemical products .

- Research on Fluorinated Compounds: Studies have shown that fluorinated compounds often possess enhanced biological activity against pests and pathogens, making them desirable candidates for further research and development in agrochemical applications .

Synthetic Methodologies

Various synthetic routes have been explored to produce this compound efficiently. These methods are critical for scaling up production for industrial applications.

Key Synthetic Routes:

- Direct Halogenation: One approach involves halogenating 3-trifluoromethyl-aniline derivatives using bromine under controlled conditions to yield the desired product .

- Grignard Reactions: Another method includes using Grignard reagents derived from trifluoromethyl-bromobenzenes to introduce further functional groups, enhancing the compound's utility in synthesizing complex molecules .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1: Synthesis of Antidepressants : Research demonstrated that modifying existing antidepressant frameworks with this compound led to significant improvements in pharmacological profiles, including increased receptor affinity and reduced side effects.

- Case Study 2: Development of Novel Pesticides : A study focused on creating new pesticide formulations incorporating this compound showed promising results in field trials against common agricultural pests, indicating its potential as an effective agrochemical agent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-trifluoromethyl-benzeneethanamine depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

- 4-Bromo-3-(trifluoromethyl)aniline

- 3-Trifluoromethyl-4-bromoaniline

- 4-Bromo-3-(trifluoromethyl)phenylamine

Uniqueness: 4-Bromo-3-trifluoromethyl-benzeneethanamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties.

Biological Activity

4-Bromo-3-trifluoromethyl-benzeneethanamine, also known as 4-Bromo-3-(trifluoromethyl)aniline, is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted anilines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF3N, with a molecular weight of approximately 251.06 g/mol. The structure features a bromine atom and a trifluoromethyl group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

Chemical Structure:

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Compounds in this class can act as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and cognitive functions.

Pharmacological Effects

Case Study Overview

A notable case study involving similar compounds highlighted acute intoxication symptoms linked to 25B-NBOMe, a related phenethylamine derivative. The patient exhibited severe neurological symptoms following ingestion, underscoring the potential risks associated with compounds that share structural similarities with this compound .

| Parameter | Value |

|---|---|

| Patient Age | 19 years |

| Symptoms | Generalized seizures |

| Serum Concentration | 180 pg/ml |

| Urine Concentration | 1900 pg/ml |

| Treatment | Saline infusion |

Toxicological Profile

The toxicological profile of this compound remains largely unexplored in published literature. However, related compounds have demonstrated significant adverse effects, including:

- Rhabdomyolysis : Elevated creatine kinase levels indicating muscle breakdown.

- Renal Failure : Monitoring of renal function is critical following exposure to similar compounds.

Properties

Molecular Formula |

C9H9BrF3N |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C9H9BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 |

InChI Key |

VDVUDLQUUSCUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.